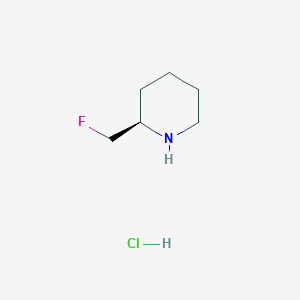

(R)-2-(Fluoromethyl)piperidine hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C6H13ClFN |

|---|---|

Molekulargewicht |

153.62 g/mol |

IUPAC-Name |

(2R)-2-(fluoromethyl)piperidine;hydrochloride |

InChI |

InChI=1S/C6H12FN.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H/t6-;/m1./s1 |

InChI-Schlüssel |

TZEPUTKZDWKKRR-FYZOBXCZSA-N |

Isomerische SMILES |

C1CCN[C@H](C1)CF.Cl |

Kanonische SMILES |

C1CCNC(C1)CF.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Diastereomeric Salt Formation

Racemic 2-(fluoromethyl)piperidine is resolved using chiral acids such as L-di-p-toluoyl tartaric acid (L-DTTA). The (R)-enantiomer forms a less soluble diastereomeric salt, which is isolated via fractional crystallization.

| Parameter | Value |

|---|---|

| Resolving agent | L-DTTA (1.0 equiv) |

| Solvent | Ethanol/water (3:1 v/v) |

| Temperature | 4°C (crystallization) |

| Enantiomeric excess (ee) | 98–99% |

| Recovery yield | 35–40% |

Chromatographic Separation

Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenyl carbamate) enable high-throughput resolution.

- Column : Chiralpak IC (250 × 4.6 mm, 5 µm)

- Mobile phase : Hexane/isopropanol (90:10) + 0.1% diethylamine

- Flow rate : 1.0 mL/min

- Retention time : (R)-enantiomer = 12.3 min; (S)-enantiomer = 14.8 min

- ee : >99%

Asymmetric Synthesis via Catalytic Methods

Enantioselective Hydrofluorination

Palladium-catalyzed hydrofluorination of 2-vinylpiperidine achieves direct enantiocontrol.

- Catalyst : Pd(OAc)₂/(R)-BINAP (5 mol%)

- Fluoride source : Selectfluor® (1.5 equiv)

- Solvent : DMF/H₂O (9:1)

- Temperature : 25°C

- Yield : 58%

- ee : 92%

Mannich Reaction with Chiral Auxiliaries

Stereoselective Mannich reactions construct the piperidine ring while introducing the fluoromethyl group.

- Imine formation : (R)-α-Methylbenzylamine + formaldehyde → chiral imine

- Mannich addition : Fluoromethyl ketone + imine → β-amino ketone intermediate

- Cyclization : Acid-catalyzed ring closure to (R)-2-(fluoromethyl)piperidine

- Hydrochloride formation : Treatment with HCl gas in diethyl ether

Performance Metrics:

| Step | Yield | ee |

|---|---|---|

| Imine formation | 95% | N/A |

| Mannich addition | 78% | 85% |

| Cyclization | 82% | 90% |

| Overall | 61% | 90% |

Continuous Flow Synthesis

Recent advances utilize microreactors to enhance reaction efficiency and safety:

- Reactors : Two serially connected packed-bed reactors (stainless steel, 10 mL volume)

- Reagents : Piperidine + fluoromethyl iodide (1:1 molar ratio) in acetonitrile

- Residence time : 15 minutes

- Temperature : 100°C

- Pressure : 10 bar

- Yield : 85% (racemic)

Chiral resolution is performed offline using CSP-based columns.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via two methods:

- Conditions : HCl gas bubbled into a diethyl ether solution of (R)-2-(fluoromethyl)piperidine

- Yield : 95%

- Purity : 99% (by ion chromatography)

- Conditions : 6 M HCl added dropwise to an ethanol solution of the free base

- Crystallization : Slow cooling from 60°C to 4°C

- Yield : 89%

- Hygroscopicity : Low (stable at 25°C/60% RH)

Analyse Chemischer Reaktionen

Arten von Reaktionen

(R)-2-(Fluormethyl)piperidinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Fluormethylgruppe in eine Methylgruppe umwandeln.

Substitution: Die Fluormethylgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Natriumazid oder Kaliumcyanid können für Substitutionsreaktionen eingesetzt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von (R)-2-(Fluormethyl)piperidinhydrochlorid N-Oxide ergeben, während die Reduktion das entsprechende Methylderivat erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of (R)-2-(Fluoromethyl)piperidine hydrochloride in cancer therapy. It has been utilized as an intermediate in the synthesis of compounds that exhibit cytotoxic effects against tumor cells. For instance, derivatives synthesized from this compound have shown enhanced apoptosis induction in hypopharyngeal tumor cell models, outperforming standard chemotherapeutic agents like bleomycin . The incorporation of the piperidine moiety has been essential for optimizing the pharmacological properties of these anticancer agents.

1.2 Neurological Disorders

The compound is also being explored for its efficacy in treating neurological disorders, including Alzheimer's disease. Its derivatives have been designed to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to cognitive decline . The introduction of fluorinated groups has improved the brain penetration of these compounds, making them promising candidates for further development in treating neurodegenerative diseases.

1.3 Pain Management

In the context of pain management, (R)-2-(Fluoromethyl)piperidine hydrochloride derivatives have been investigated as potential serotonin and norepinephrine reuptake inhibitors. These compounds may offer new avenues for treating neuropathic pain, a condition often resistant to conventional therapies . Their pharmacokinetic profiles suggest they could provide effective relief for chronic pain conditions.

Organic Synthesis

2.1 Synthetic Intermediates

(R)-2-(Fluoromethyl)piperidine hydrochloride serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be transformed into more complex structures. For example, it can participate in nucleophilic substitutions and cyclization reactions, making it valuable for synthesizing diverse piperidine derivatives.

2.2 Functionalization

The fluoromethyl group enhances the reactivity of the compound, facilitating further functionalization. This characteristic is particularly useful in creating novel compounds with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Material Science

3.1 Polymer Chemistry

The unique properties of (R)-2-(Fluoromethyl)piperidine hydrochloride lend themselves to applications in polymer chemistry. Its derivatives can be incorporated into polymer matrices to modify physical properties such as thermal stability and mechanical strength .

3.2 Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be utilized in developing advanced coatings and adhesives with enhanced performance characteristics . The incorporation of fluorinated piperidines can lead to materials with improved resistance to solvents and environmental degradation.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, Neurological treatments | Enhanced efficacy and brain penetration |

| Organic Synthesis | Building block for piperidine derivatives | Versatile reactivity for complex structures |

| Material Science | Polymer modifications, Coatings | Improved thermal stability and chemical resistance |

Case Studies

- Anticancer Research : A study published in MDPI demonstrated that compounds derived from (R)-2-(Fluoromethyl)piperidine hydrochloride exhibited significant cytotoxicity against cancer cell lines, suggesting its utility as a precursor for developing new anticancer drugs .

- Alzheimer's Disease : Research indicated that fluorinated piperidine derivatives could effectively inhibit key enzymes involved in Alzheimer's pathology, showcasing their potential as therapeutic agents .

- Pain Management : A patent application highlighted the development of novel piperidine compounds targeting serotonin and norepinephrine pathways for treating chronic pain conditions, emphasizing the role of (R)-2-(Fluoromethyl)piperidine hydrochloride as a crucial intermediate .

Wirkmechanismus

The mechanism of action of ®-2-(Fluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Molecular Formula : C₆H₁₃ClFN (deduced from structural analysis).

- Molecular Weight : ~153.46 g/mol (calculated).

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects :

- Fluoromethyl vs. Aromatic Groups : Fluoromethyl enhances electronegativity and metabolic stability, while aromatic groups (e.g., trifluoromethylphenyl in ) increase lipophilicity and receptor binding affinity.

- Positional Isomerism : The 2-position fluoromethyl in the target compound contrasts with 3-(fluoromethyl)piperidine HCl , which may alter steric interactions in biological targets.

- Salt Forms : Hydrochloride salts improve aqueous solubility, critical for drug formulation .

Biologische Aktivität

(R)-2-(Fluoromethyl)piperidine hydrochloride is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and biological activity. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C6H12FN·HCl

- Molecular Weight : 151.62 g/mol

- Structure : The fluoromethyl group at the second position of the piperidine ring plays a crucial role in modulating the compound's reactivity and biological interactions compared to other piperidine derivatives.

The mechanism of action of (R)-2-(Fluoromethyl)piperidine hydrochloride involves its interaction with various biological targets, particularly within the central nervous system (CNS). The fluoromethyl group enhances binding affinity to certain receptors and enzymes, which can lead to modulation of their activity. Research indicates that compounds with fluorinated substituents often exhibit altered pharmacokinetic profiles, including improved blood-brain barrier penetration and metabolic stability .

1. Antagonistic Effects on Receptors

(R)-2-(Fluoromethyl)piperidine hydrochloride has been studied for its antagonistic effects on G protein-coupled receptors (GPCRs). Specifically, it has shown potential in modulating the activity of alpha-2 adrenergic receptors, which are involved in various physiological responses including neurotransmitter release and vascular regulation .

2. Antitumor Activity

Recent studies have indicated that fluorinated piperidine derivatives may exhibit anticancer properties. For instance, compounds structurally related to (R)-2-(Fluoromethyl)piperidine have demonstrated cytotoxic effects against various cancer cell lines, suggesting a possible mechanism involving apoptosis induction .

3. Neuropharmacological Effects

The compound's ability to penetrate the blood-brain barrier makes it a candidate for neuropharmacological applications. Its interactions with neurotransmitter systems could provide insights into treatments for neurological disorders .

Case Study 1: Antagonism at Alpha-2 Adrenergic Receptors

In an experimental setup involving stably transfected Chinese hamster ovary cells, (R)-2-(Fluoromethyl)piperidine hydrochloride was evaluated for its ability to inhibit agonist-induced responses at alpha-2 adrenergic receptors. The results indicated significant noncompetitive antagonism, highlighting its potential as a therapeutic agent in managing conditions like hypertension and anxiety disorders .

Case Study 2: Cytotoxicity in Cancer Models

A study investigating the cytotoxic effects of various piperidine derivatives, including (R)-2-(Fluoromethyl)piperidine hydrochloride, showed that this compound induced significant cell death in human colorectal cancer cells. The mechanism was linked to increased apoptosis markers and disruption of microtubule dynamics .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.